molecular formula C9H11N3O2 B8647704 {4-[1-(hydroxyimino)ethyl]phenyl}urea

{4-[1-(hydroxyimino)ethyl]phenyl}urea

Cat. No.: B8647704
M. Wt: 193.20 g/mol
InChI Key: SNNLVQCUGUDPIN-UHFFFAOYSA-N
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Description

{4-[1-(Hydroxyimino)ethyl]phenyl}urea is a urea derivative characterized by a hydroxyiminoethyl group attached to a phenyl ring. This structural motif is critical for its biological activity, particularly in anti-inflammatory and antioxidant applications. The hydroxyimino (N–OH) group enhances its ability to act as a nitric oxide (NO) donor or free radical scavenger, making it relevant in therapeutic contexts such as inflammation-related diseases . The compound has been studied for its inhibitory effects on lipoxygenase (LOX), an enzyme involved in the biosynthesis of inflammatory mediators like leukotrienes .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]urea

InChI

InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)

InChI Key

SNNLVQCUGUDPIN-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The primary synthetic route involves reacting 4-acetylphenyl isocyanate with hydroxylamine hydrochloride under mildly acidic conditions. The acetyl group undergoes oximation to form the hydroxyimino moiety, followed by urea bond formation.

Reaction Scheme:

4-Acetylphenyl isocyanate+NH2OH\cdotpHClTHF, 65°C4-[1-(Hydroxyimino)ethyl]phenylurea\text{4-Acetylphenyl isocyanate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{THF, 65°C}} \text{{4-[1-(Hydroxyimino)ethyl]phenyl}urea}

Optimization Parameters

  • Temperature : 60–80°C for oximation.

  • Solvent : Tetrahydrofuran (THF) or ethanol for solubility.

  • Stoichiometry : 1:1.1 molar ratio of isocyanate to hydroxylamine.

  • Workup : Neutralization with NaOH, followed by recrystallization in methanol.

Table 1: Yield and Purity Variations with Solvent

SolventTemperature (°C)Yield (%)Purity (%)
THF657899.6
Ethanol708598.2
DMF806297.8

Stepwise Synthesis via Phenyl Isocyanate Intermediate

Phosgene/Triphosgene-Mediated Route

4-Acetylaniline is treated with triphosgene ((Cl₃CO)₂CO) in dichloromethane to generate 4-acetylphenyl isocyanate , which is subsequently reacted with hydroxylamine.

Key Steps:

  • Isocyanate Formation :

    4-Acetylaniline+Cl3C-O-C(O)-O-CCl3Et3N4-Acetylphenyl isocyanate\text{4-Acetylaniline} + \text{Cl}_3\text{C-O-C(O)-O-CCl}_3 \xrightarrow{\text{Et}_3\text{N}} \text{4-Acetylphenyl isocyanate}
  • Oximation : Hydroxylamine hydrochloride in ethanol at 60°C.

Carbamate Aminolysis in Polar Solvents

Phenyl Carbamate Route

4-Acetylphenyl carbamate reacts with hydroxylamine in DMSO at 25–80°C, yielding the target compound via nucleophilic substitution.

Advantages :

  • Avoids isocyanate intermediates.

  • High functional group tolerance.

Table 2: Comparative Analysis of Carbamate Methods

Carbamate TypeSolventTime (h)Yield (%)
Phenyl carbamateDMSO290
Isopropenyl carbamateTHF485

Hofmann Rearrangement of Carboxamides

Reaction Overview

4-Acetylphenylcarboxamide undergoes Hofmann rearrangement with NaOBr to form an isocyanate intermediate, trapped by hydroxylamine.

Conditions :

  • Oxidant : Sodium hypobromite (NaOBr).

  • Temperature : 0–5°C to prevent side reactions.

Limitations : Requires strict pH control (pH 10–12).

Copper-Catalyzed Coupling of Isocyanides

Modern Catalytic Approach

Aryl isocyanides react with O-benzoyl hydroxylamines in the presence of Cu(OAc)₂ to form ureas.

Example :

4-Acetylphenyl isocyanide+NH2OBzCu(OAc)24-[1-(Hydroxyimino)ethyl]phenylurea\text{4-Acetylphenyl isocyanide} + \text{NH}2\text{OBz} \xrightarrow{\text{Cu(OAc)}2} \text{this compound}

Yield : 86% with t-BuONa as base.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance safety and efficiency for exothermic steps.

  • Cost-Effective Workup : Methanol recrystallization reduces purification costs.

Table 3: Scalability Metrics

ParameterLaboratory ScalePilot Plant Scale
Batch Size (kg)0.150
Purity (%)99.698.5
Production Cost ($/kg)1200450

Chemical Reactions Analysis

Types of Reactions

{4-[1-(hydroxyimino)ethyl]phenyl}urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyimino and urea moieties.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the urea moiety to form new derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can lead to the formation of amines. Substitution reactions can produce a variety of N-substituted urea derivatives .

Mechanism of Action

The mechanism of action of {4-[1-(hydroxyimino)ethyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the urea moiety can interact with proteins and other biomolecules, affecting their structure and function . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural Analogues

The following table compares {4-[1-(hydroxyimino)ethyl]phenyl}urea with structurally related urea derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
This compound C₉H₁₂N₃O₂ 194.21 Hydroxyiminoethylphenyl, urea Anti-LOX, antioxidant
1-{2-[4-(Hydroxyimino)piperidin-1-yl]propanoyl}-3-methylurea C₁₀H₁₈N₄O₃ 242.27 Piperidinyl hydroxyimino, methylurea Undisclosed (structural focus)
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)ureas) Variable ~400–450 Trifluoromethoxy, imidazolidinone Enhanced metabolic stability
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea C₁₆H₂₁N₅O 299.37 Pyrimidinylmethyl, dimethylphenyl Unknown (structural study)

Key Observations :

  • Hydroxyiminoethyl vs.
  • Trifluoromethoxy Group : The trifluoromethoxy substituent in improves metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.
Pharmacological Activity
  • Anti-Lipoxygenase Activity: this compound exhibits IC₅₀ = 12.3 µM against LOX, outperforming standard antioxidants like nordihydroguaiaretic acid (NDGA, IC₅₀ = 20.5 µM) . This is attributed to the synergistic effects of the urea moiety (hydrogen-bonding capacity) and the hydroxyimino group (radical scavenging).
  • Antioxidant Capacity : The compound’s radical scavenging activity (e.g., DPPH assay) is comparable to reference antioxidants like butylated hydroxytoluene (BHT), with EC₅₀ = 45 µM vs. BHT’s EC₅₀ = 40 µM .
Physicochemical Properties
  • Solubility: The hydroxyiminoethyl group enhances aqueous solubility compared to hydrophobic analogues like the trifluoromethoxy derivative ().
  • Stability: The hydroxyimino group may confer pH-dependent stability, whereas the trifluoromethoxy group in provides resistance to oxidative degradation.

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